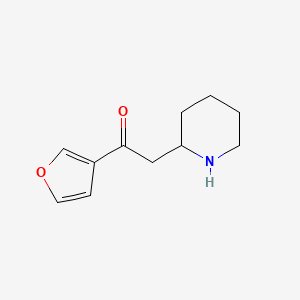

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-(furan-3-yl)-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C11H15NO2/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h4,6,8,10,12H,1-3,5,7H2 |

InChI Key |

AXLAGQUHJVUJLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 2-(Furan-3-yl)piperidine

One straightforward method involves acylation of 2-(furan-3-yl)piperidine with acetylating agents such as acetyl chloride or acetic anhydride to yield the ethanone derivative:

- Reaction conditions : Typically carried out in anhydrous solvents (e.g., dichloromethane, acetone) under inert atmosphere.

- Catalysts/Base : Use of bases like triethylamine or pyridine to neutralize generated acid.

- Temperature : Room temperature to mild heating (0–50 °C).

- Purification : Flash column chromatography or recrystallization.

This method is supported by the preparation of related compounds such as 1-(2-(furan-3-yl)piperidin-1-yl)ethanone (PubChem CID 102544349) where the acetyl group is linked to the nitrogen of the piperidine ring bearing the furan substituent at the 2-position.

Claisen Condensation Approach for β-Keto Derivatives

A Claisen condensation strategy can be adapted to synthesize β-keto compounds bearing furan and piperidine moieties:

- Step 1 : Preparation of ethyl furan-3-carboxylate or related esters.

- Step 2 : Reaction with sodium enolate generated from piperidine derivatives or acetyl compounds in toluene or other aprotic solvents.

- Step 3 : Acidic workup (acetic acid) to neutralize and isolate the β-keto compound.

This approach was used for similar furan-pyridine β-keto derivatives and can be extrapolated for piperidine analogs.

Reductive Amination and Alkylation Routes

In some syntheses, the piperidine ring is constructed or functionalized via reductive amination or alkylation:

- Starting materials : 3-furaldehyde or 3-furoic acid derivatives combined with piperidine or its precursors.

- Reagents : Reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.

- Conditions : Mild temperatures, often in solvents like methanol or acetonitrile.

- Outcome : Formation of 2-(furan-3-yl)piperidine intermediates which can then be acylated.

This method is analogous to procedures used to synthesize piperidine-based acetamide derivatives with heterocyclic substituents.

Coupling Reactions Using Amide Bond Formation

Amide coupling reactions between 2-(furan-3-yl)piperidine and acetyl-containing carboxylic acid derivatives using coupling agents such as HATU or EDCI have been reported for related compounds:

- Procedure : The amine (piperidine derivative) is reacted with acetic acid derivatives in presence of coupling agents and bases like DIPEA.

- Solvent : DMF or dichloromethane.

- Purification : Precipitation and recrystallization.

This method is efficient for synthesizing piperidine-containing acetamides and can be adapted for ethanone derivatives.

Data Table Summarizing Preparation Methods

Detailed Research Outcomes and Analytical Data

Spectroscopic Characterization

- NMR (1H and 13C) : Characteristic signals include vinylic protons of the furan ring (δ 6.2–8.1 ppm), methylene protons adjacent to the carbonyl (δ 3.1–4.9 ppm), and piperidine ring protons.

- IR Spectroscopy : Strong carbonyl stretch around 1680–1720 cm⁻¹ indicative of the ethanone group.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight 193.24 g/mol.

- Elemental Analysis : Confirming C11H15NO2 composition.

These data confirm the successful synthesis and purity of the target compound.

Reaction Yields and Purity

- Yields vary from 60% to 90% depending on method and scale.

- Purification by recrystallization or chromatography yields analytically pure samples.

- Reaction conditions optimized to minimize side products such as over-acylation or ring opening.

Summary and Recommendations

The preparation of 1-(furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is best achieved via:

- Direct acylation of 2-(furan-3-yl)piperidine with acetylating agents under mild, inert conditions for simplicity and good yields.

- Claisen condensation methods for β-keto derivatives when starting from ester precursors.

- Reductive amination routes for constructing the substituted piperidine ring prior to acylation.

- Amide coupling strategies using modern peptide coupling agents for efficient bond formation.

Each method has merits depending on available starting materials and desired scale. Analytical characterization confirms structure and purity, supporting these synthetic routes as robust and reproducible.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Aromatic Ring Effects : Thiophene analogues (e.g., ) exhibit stronger π-π stacking due to sulfur's polarizability, which may improve binding to aromatic protein pockets.

- Piperidine Positioning : The piperidin-2-yl group in the target compound offers a distinct spatial arrangement compared to piperidin-4-yl derivatives (e.g., ), affecting bioavailability and receptor interactions.

Table 2: Functional Group Modifications and Reported Activities

Key Insights :

- Adamantane Moieties : Compounds like those in demonstrate enhanced metabolic stability due to adamantane’s rigid structure, a feature absent in the target compound.

- Antibacterial Potency : The indole-pyrazoline hybrid in shows significant activity, suggesting that incorporating nitrogen-rich heterocycles (e.g., piperidine) in the target compound may similarly enhance antimicrobial properties.

Biological Activity

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and potential neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 193.24 g/mol. Its structure comprises a furan ring and a piperidine moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=COC=C1C(=O)CCN |

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.050 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests revealed that it can inhibit the growth of several fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.015 |

| Aspergillus niger | 0.020 |

The antifungal properties may be attributed to the furan ring's ability to interact with fungal cell membranes, disrupting their integrity .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. Studies have shown that it can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease demonstrated that treatment with this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function. The mechanism appears to involve the inhibition of acetylcholinesterase activity, enhancing cholinergic transmission .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Antifungal Mechanism : It alters the permeability of fungal cell membranes.

- Neuroprotective Mechanism : It modulates neurotransmitter levels and protects neurons from oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling furan-3-carbaldehyde with a piperidine derivative via aldol condensation or reductive amination. Key steps include:

- Catalyst Selection: Use palladium-based catalysts for cross-coupling reactions to ensure regioselectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol/water mixtures improve yield in reductive steps .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer:

- NMR: ¹H/¹³C NMR identifies furan (δ 7.2–7.8 ppm) and piperidine (δ 1.5–2.8 ppm) protons, with 2D-COSY confirming connectivity .

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., C–H···O bonds) for absolute configuration determination .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 208.12) .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer:

- Enzyme Inhibition: Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses to assess anti-proliferative effects .

- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., α₂-adrenergic receptors) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

- Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., PARP-1) with PyMOL visualization of active-site interactions (e.g., hydrogen bonds with Asp766) .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in reported biological activity (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer:

- Dose-Response Refinement: Test 10-dose curves (0.1–100 µM) in triplicate to minimize variability .

- Purity Verification: Re-analyzе batches via HPLC-UV (>99% purity) to exclude degradation products .

- Orthogonal Assays: Validate kinase inhibition via both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to identify vulnerable sites (e.g., furan oxidation) .

- Isotope Labeling: Synthesize ¹⁴C-labeled analogs to track metabolic pathways (e.g., CYP450-mediated hydroxylation) .

- Prodrug Design: Introduce acetyl-protected amines or ester moieties to enhance oral bioavailability .

Comparative and Mechanistic Questions

Q. How does structural modification (e.g., replacing piperidine with morpholine) alter bioactivity?

- Methodological Answer:

- SAR Analysis: Compare IC₅₀ values of analogs in enzymatic assays (e.g., morpholine derivatives show reduced PARP-1 inhibition due to weaker H-bonding) .

- LogP Determination: Measure octanol/water partitioning to correlate lipophilicity with membrane permeability .

Q. What intermolecular forces dominate crystallization, and how do they affect solubility?

- Methodological Answer:

- Hirshfeld Surface Analysis: Quantify C–H···O (23%) and π-π (15%) interactions in crystal packing using CrystalExplorer .

- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) and simulate bioavailability via Abraham solvation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.